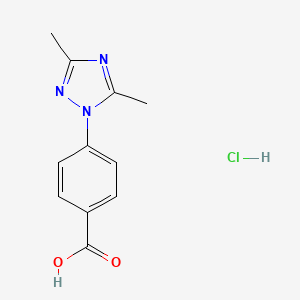

4-(3,5-ジメチル-1H-1,2,4-トリアゾール-1-イル)安息香酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

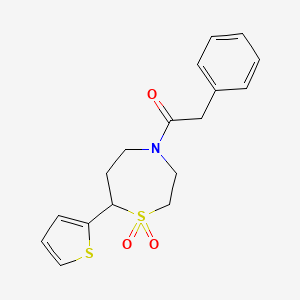

“4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride” is a chemical compound that has been studied for its potential anticancer properties . It is a hybrid compound that has been synthesized and evaluated for its inhibitory activities against certain cancer cell lines .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis process involved the creation of these hybrids, which were then evaluated for their cytotoxic properties .Molecular Structure Analysis

The molecular structure of these hybrids was established through NMR and MS analysis . This analysis helped to confirm the successful synthesis of the hybrids and provided a basis for further evaluation of their properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these hybrids were carefully analyzed. The in situ reactions regulated the structure via changing the concentration of HDTBA during the assembly process, which in turn regulated the coordination competition between HDTBA and inorganic anions, thus generating different structures .Physical And Chemical Properties Analysis

The physical and chemical properties of these hybrids were evaluated as part of the synthesis process. The compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C and exhibit acceptable densities of 1.77–1.80 g cm −3 .科学的研究の応用

- 研究者は、4-(1H-1,2,4-トリアゾール-1-イル)安息香酸ハイブリッドを合成し、癌細胞株に対する生物活性を評価しました。一部のハイブリッドは、MCF-7 および HCT-116 癌細胞に対して強力な阻害効果を示し、IC50 値は 15.6 ~ 23.9 µM の範囲でした。 注目すべきは、これらの化合物は正常細胞に対して弱い細胞毒性を示したため、抗癌剤開発の有望な候補となっています .

- インサイチュ加水分解反応により、3,5-ジ(1H-1,2,4-トリアゾール-1-イル)安息香酸に基づく配位高分子がアセンブリされました。 これらの CP は、さまざまな前駆体から構築され、材料科学および触媒に有望な可能性を秘めています .

- 4-(3,5-ジメチル-1H-1,2,4-トリアゾール-1-イル)安息香酸塩酸塩は、製薬試験の参照標準として使用されます。 その高品質は、医薬品開発および分析における正確な結果を保証します .

- この化合物のトリアゾール環とファーマコフォアの特徴は、さまざまな生物活性にとって興味深いものです。 抗癌効果に加えて、抗菌、抗ウイルス、および抗炎症特性を示す可能性があります .

- 研究者は、1,2,4-トリアゾール安息香酸ハイブリッドを構造最適化プラットフォームとして使用することを提案しています。 これらの化合物を修飾することで、より選択的で強力な抗癌分子を設計できます .

抗癌特性

配位高分子 (CP)

製薬試験

ヘテロ環化学

構造最適化プラットフォーム

作用機序

The mechanism of action of these hybrids is related to their inhibitory activities against certain cancer cell lines. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

将来の方向性

特性

IUPAC Name |

4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16;/h3-6H,1-2H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVATNKPBLDDCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879657-96-2 |

Source

|

| Record name | 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2368639.png)

![2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B2368643.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368644.png)

![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)

![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)

![Ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)